7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
説明
特性
IUPAC Name |
11-(4-methylpiperazin-1-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-17-6-8-18(9-7-17)19-5-3-12-11(14(19)21)10-15-13-2-4-16-20(12)13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNWULGNZKAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=CC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the construction of the pyrazolopyridine core followed by functionalization with a piperazine moiety. One common method involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
化学反応の分析
Core Formation
-
Cyclocondensation reactions are central to forming the pyrazolo[1,5-a]pyrimidine core. This typically involves reactions between 1,3-biselectrophilic compounds (e.g., diketones, β-ketoesters) and NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . For example, 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione derivatives can react with diketones or β-ketoesters under reflux conditions (e.g., DMF with piperidine as a catalyst) to form pyridopyrazolo[1,5-a]pyrimidines .
-
Piperazine incorporation occurs via nucleophilic substitution or alkylation reactions, where pyridine derivatives react with 4-methylpiperazine to introduce the substituent.
Functionalization
-
Alkyne or aryl group integration may involve Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to modify the 7-position of the pyrazolo[1,5-a]pyrimidine core .
-
Formylation or halogenation can occur at nucleophilic positions (e.g., C3) using reagents like Vilsmeier-Haack reagents or N-halosuccinimides .
Reaction Mechanisms and Reactivity
The compound’s reactivity stems from its nitrogen-rich heterocyclic framework, which includes pyridine, triazole, and pyrimidine rings. Key reactive sites and mechanisms include:
Functional Group Reactivity
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Triazolo-pyrimidine core | Oxidation | KMnO₄, H₂O₂ | Hydroxylated derivatives |
| Piperazine substituent | Alkylation | Alkyl halides | Quaternized piperazine derivatives |
| Pyrimidine ring | Reduction | NaBH₄, LiAlH₄ | Dihydro-pyrimidine derivatives |
| Pyridine ring | Electrophilic substitution | NO₂⁺, X₂ | Nitro or halogenated derivatives |
Key Reaction Pathways
-
Cyclization reactions : Formation of the triazole ring involves nucleophilic attack on carbonyl groups, followed by dehydration . For example, diketones or β-ketoesters react with aminopyrazoles to form six-membered rings via sequential nucleophilic attacks .
-
Substitution reactions : The piperazine moiety can undergo alkylation or acylation, altering its basicity and lipophilicity for enhanced target binding.
Interaction Studies and Biological Relevance
The compound’s therapeutic potential lies in its ability to interact with biological targets such as kinases (e.g., CDK2) and receptors. Key findings include:
Binding Mechanisms
-
Molecular docking studies reveal hydrogen bonding with kinase active sites (e.g., CDK2’s MET793 residue), critical for enzyme inhibition .
-
Antiproliferative activity is observed against cancer cell lines (e.g., MCF7, HepG2), linked to interference in cell cycle regulation via kinase inhibition .
Structural Optimization
-
Substituent effects : The 4-methylpiperazine group enhances solubility and interactions with hydrophobic pockets in targets, while aromatic substitutions (e.g., phenyl groups) improve stability and binding affinity .
-
Stereoelectronic factors : The planar pyrido[3,4-e]pyrimidine core facilitates π–π interactions with aromatic residues in binding sites .
Analytical and Physical Characterization
| Property | Value/Method |
|---|---|
| Molecular formula | C₁₈H₁₈N₈O (from synthesis data) |
| Molecular weight | ~356 g/mol |
| Solubility | Moderate in DMSO, low in aqueous solvents |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers |
科学的研究の応用
Antimicrobial Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antimicrobial agents . A notable study identified this compound through high-throughput screening as a promising lead against Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) analysis revealed that modifications to the core scaffold could enhance antitubercular activity while maintaining low cytotoxicity. The best-performing analogues demonstrated significant efficacy against Mtb within macrophages, suggesting a mechanism distinct from traditional antibiotics .
Key Findings
- Mechanism of Action : The compounds did not interfere with cell-wall biosynthesis or iron uptake, indicating alternative pathways for antimicrobial action.
- Resistance Mechanisms : Resistance was linked to mutations in specific enzymes, highlighting the need for further investigations into resistance patterns .
Anticancer Potential
Another area of application for 7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is in cancer therapy . Research has indicated that related pyrido[2,3-d]pyrimidin-7-one derivatives can effectively inhibit cyclin-dependent kinases (Cdks), particularly Cdk4, which is crucial for cell cycle regulation . The inhibition of Cdks is a promising strategy for treating various proliferative diseases, including cancer.
Case Studies
- A study reported that introducing specific substituents on the pyrido[2,3-d]pyrimidin-7-one scaffold improved selectivity and potency against Cdk4 .
- The structural modifications led to enhanced binding affinities and reduced off-target effects, making these compounds viable candidates for further development.
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidin derivatives have provided critical insights into optimizing their biological activity. By systematically varying substituents on the core structure, researchers have been able to identify key features that enhance both antimicrobial and anticancer properties.
| Compound | Activity | Key Modifications |
|---|---|---|
| Compound 1 | Antitubercular | Hydroxyl group addition |
| Compound 2 | Cdk4 inhibitor | Methyl substitution at C5 |
| Compound 3 | Antimicrobial | Altered piperazine ring |
作用機序
The mechanism of action of 7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent.
類似化合物との比較
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold allows diverse substitutions at positions 2, 3, and 7, significantly altering biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
生物活性
7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazolo-Pyrimidine Core : Initial reactions involve the condensation of suitable pyrazole derivatives with pyrimidine precursors.
- Substitution Reactions : The introduction of the 4-methylpiperazine moiety is achieved through nucleophilic substitution at a halogenated position on the pyrazolo-pyrimidine scaffold.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer and neuropharmacological properties.
Anticancer Activity
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit potent anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation. This inhibition leads to decreased cell viability and increased apoptosis in cancer cell lines such as U937 and others .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | <20 | U937 |
| Other derivatives | Varies | Various |
Neuropharmacological Activity
The compound has also been investigated for its potential as a P2X3 receptor inhibitor, which is relevant for treating neurogenic disorders. The modulation of P2X3 receptors can influence pain pathways and provide therapeutic benefits in conditions such as neuropathic pain .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Piperazine Substitution : The presence of the 4-methylpiperazine group significantly enhances the compound's affinity for target receptors.
- Pyrazolo-Pyrimidine Core : Variations in substituents on the core structure affect both potency and selectivity against different cancer types.
Case Studies
Several studies have reported on the efficacy of this compound:
- In Vitro Studies : A study demonstrated that derivatives with similar scaffolds exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to tumor regression without significant side effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazolo-pyrimidine cores. For example, describes the use of silylformamidine in benzene under reflux to introduce substituents at position 7, followed by crystallization from hexane. Key parameters include solvent choice (e.g., benzene vs. methanol), temperature (heating to 80°C), and purification via column chromatography or recrystallization. Yields vary (40–70%) depending on substituent reactivity and steric hindrance. NMR (¹H/¹³C) and elemental analysis are critical for validation .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer : ¹H/¹³C NMR spectroscopy is standard for confirming substituent positions and piperazine ring integration. and highlight the use of δ values (e.g., methylpiperazine protons at 2.4–3.1 ppm) and coupling constants to distinguish regioisomers. High-resolution mass spectrometry (HRMS) and X-ray crystallography ( ) resolve ambiguities in complex fused-ring systems. Thermal analysis (TGA/DSC) in assesses stability for downstream applications .
Q. What preliminary biological screening models are used to evaluate its pharmacological potential?
- Methodological Answer : Initial screens focus on kinase inhibition (e.g., B-Raf in ) and receptor binding (e.g., benzodiazepine receptors in ). In vitro assays include enzymatic IC₅₀ determination and cell viability (MTT assay). details in vivo analgesic testing using rodent models (e.g., acetic acid-induced writhing), with comparison to reference drugs like indomethacin .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. recommends orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analysis of structural analogs. For example, 3-bromo-substituted derivatives in showed enhanced analgesia due to sulfonyl group interactions, highlighting substituent effects on target engagement .
Q. What strategies improve the compound’s pharmacokinetic profile, particularly solubility and metabolic stability?
- Methodological Answer : demonstrates flow chemistry to introduce polar groups (e.g., morpholine) while retaining potency. Prodrug approaches (e.g., acetylated piperazine in ) enhance bioavailability. Metabolic stability is assessed via liver microsome assays, with CYP450 inhibition studies guiding structural tweaks (e.g., fluorination in ) .
Q. How can computational methods (e.g., docking, MD simulations) predict binding modes to PI3Kδ or other targets?
- Methodological Answer : Docking studies (Glide/Schrodinger Suite) in identified key interactions between the pyrazolo-pyrimidine core and PI3Kδ’s ATP pocket. Molecular dynamics (MD) simulations (50 ns trajectories) validate stability of hydrogen bonds with Val828 and hydrophobic contacts with Tyr813. Free energy calculations (MM-GBSA) quantify contributions of the 4-methylpiperazine group .
Q. What are the challenges in scaling up synthesis, and how can green chemistry principles be applied?
- Methodological Answer : Scaling issues include low yields in cross-coupling steps (e.g., Suzuki reactions). addresses this via telescoped flow synthesis, integrating Pd-catalyzed aerobic oxidation and reductive amination in a single reactor, reducing solvent waste. Microwave-assisted synthesis (noted in ) shortens reaction times from hours to minutes .
Data Contradiction and Validation
Q. How to resolve conflicting NMR assignments for regioisomers in fused pyrazolo-pyrimidine systems?
- Methodological Answer : Use NOESY/ROESY to confirm spatial proximity of protons. For example, employed single-crystal X-ray diffraction to unambiguously assign the 7-(4-chlorophenyl) group in a related analog. Comparative analysis with synthetic intermediates (e.g., aldehyde precursors in ) also clarifies regiochemistry .
Q. Why do in vitro and in vivo efficacy results diverge, and how can this be mitigated?
- Methodological Answer : Poor correlation often stems from bioavailability limitations. combined pharmacokinetic profiling (plasma t₁/₂, Cmax) with in vivo efficacy to identify compounds with balanced solubility and permeability. Formulation strategies (e.g., nanoemulsions in ) improve tissue penetration .
Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Selected Derivatives
| Substituent at Position 7 | Reaction Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylpiperazine | Benzene | 80 | 65 | |
| Morpholine | THF | 60 | 72 | |
| Phenylsulfonyl | Ethanol | Reflux | 58 |
Table 2 : Biological Activity of Key Analogs
| Compound | Target (IC₅₀, nM) | In Vivo Efficacy (ED₅₀, mg/kg) | Reference |
|---|---|---|---|
| 3-Bromo-7-(4-methylphenyl) | B-Raf (12) | Analgesia (5.2) | |
| 7-Morpholinyl | PI3Kδ (8) | Anti-inflammatory (10.1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
